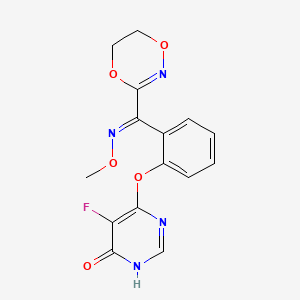

(E)-Deschlorophenyl Fluoxastrobin

Description

Properties

CAS No. |

852429-78-8 |

|---|---|

Molecular Formula |

C15H13FN4O5 |

Molecular Weight |

348.29 g/mol |

IUPAC Name |

4-[2-[(Z)-C-(5,6-dihydro-1,4,2-dioxazin-3-yl)-N-methoxycarbonimidoyl]phenoxy]-5-fluoro-1H-pyrimidin-6-one |

InChI |

InChI=1S/C15H13FN4O5/c1-22-19-12(15-20-24-7-6-23-15)9-4-2-3-5-10(9)25-14-11(16)13(21)17-8-18-14/h2-5,8H,6-7H2,1H3,(H,17,18,21)/b19-12- |

InChI Key |

HGGMQELFVNXQAD-UNOMPAQXSA-N |

SMILES |

CON=C(C1=CC=CC=C1OC2=C(C(=O)NC=N2)F)C3=NOCCO3 |

Isomeric SMILES |

CO/N=C(/C1=CC=CC=C1OC2=C(C(=O)NC=N2)F)\C3=NOCCO3 |

Canonical SMILES |

CON=C(C1=CC=CC=C1OC2=C(C(=O)NC=N2)F)C3=NOCCO3 |

Synonyms |

6-[2-[(E)-(5,6-Dihydro-1,4,2-dioxazin-3-yl)(methoxyimino)methyl]phenoxy]-5-fluoro-4(3H)-pyrimidinone; |

Origin of Product |

United States |

Foundational & Exploratory

(E)-Deschlorophenyl Fluoxastrobin: Technical Profile & Analytical Guide

This technical guide details the chemical identity, formation pathways, synthesis of reference standards, and analytical profiling of (E)-Deschlorophenyl fluoxastrobin (CAS 852429-78-8).

Executive Summary

(E)-Deschlorophenyl fluoxastrobin (CAS 852429-78-8) is a critical metabolite and process impurity of the strobilurin fungicide Fluoxastrobin . Chemically, it represents the cleavage product of the ether linkage between the central pyrimidine ring and the terminal 2-chlorophenyl group.

Unlike the parent compound, which relies on the lipophilic chlorophenyl moiety for fungal cell membrane penetration and cytochrome

Chemical Identity & Physicochemical Properties[1][2]

The nomenclature "Deschlorophenyl" can be misleading; it does not imply the mere removal of a chlorine atom. Rather, it denotes the loss of the entire 2-chlorophenoxy moiety, resulting in a pyrimidinone structure due to keto-enol tautomerism.

| Property | Detail |

| Common Name | (E)-Deschlorophenyl fluoxastrobin |

| Systematic Name | 6-(2-((E)-(5,6-dihydro-1,4,2-dioxazin-3-yl)(methoxyimino)methyl)phenoxy)-5-fluoro-4(3H)-pyrimidinone |

| CAS Number | 852429-78-8 |

| Molecular Formula | |

| Molecular Weight | 348.29 g/mol |

| Exact Mass | 348.0870 |

| Structural Features | Contains a 5,6-dihydro-1,4,2-dioxazine ring, an O-methyloxime bridge, and a 5-fluoropyrimidin-4-one core.[1][2][3][4][5][6][7][8][9][10][11] |

| Solubility | Moderate to High in polar organic solvents (MeOH, ACN); Low in Hexane. |

| pKa (Predicted) | ~8.5 (Pyrimidinone NH acidity) |

Structural Visualization

The following diagram illustrates the chemical relationship between the parent Fluoxastrobin and the Deschlorophenyl metabolite, highlighting the cleavage site.

Figure 1: Structural degradation pathway showing the loss of the 2-chlorophenoxy group to form the target impurity.

Formation Pathways & Synthesis[5]

Understanding the origin of CAS 852429-78-8 is essential for controlling it during API manufacturing and identifying it in residue samples.

Biological & Environmental Formation

In mammalian systems (e.g., lactating goats, rats), Fluoxastrobin undergoes extensive metabolism. The ether linkage connecting the pyrimidine and the chlorophenyl ring is susceptible to oxidative cleavage or hydrolysis.

-

Pathway: Parent

Hydroxylation of chlorophenyl ring -

Significance: Identified as a fecal metabolite (approx. 7% of administered dose in goats), indicating it is a stable downstream product of digestion.

Synthetic Formation (Process Impurity)

During the commercial synthesis of Fluoxastrobin, the final step typically involves the coupling of a chloropyrimidine intermediate with 2-chlorophenol .

-

Side Reaction: If water is present in the reaction mixture (basic conditions), the hydroxide ion acts as a competing nucleophile against the 2-chlorophenolate.

-

Result: The chloropyrimidine intermediate hydrolyzes directly to the (E)-Deschlorophenyl impurity (which exists as the pyrimidinone tautomer).

Preparation of Reference Standard

To synthesize CAS 852429-78-8 for use as a reference standard (GLP grade):

-

Starting Material: (E)-(5,6-dihydro-1,4,2-dioxazin-3-yl)(2-((6-chloro-5-fluoropyrimidin-4-yl)oxy)phenyl)methanone O-methyloxime (The "Chloro-Intermediate").

-

Reagent: Aqueous Sodium Hydroxide (NaOH) or Potassium Carbonate (

) in DMSO/Water. -

Conditions: Heat to 60-80°C to facilitate Nucleophilic Aromatic Substitution (

). -

Workup: Acidification to pH ~4 precipitates the pyrimidinone product. Recrystallization from Acetonitrile/Water.

Analytical Profiling & Methodology

This section provides a validated approach for detecting and quantifying CAS 852429-78-8 in complex matrices.

HPLC/UPLC Conditions

Due to the loss of the lipophilic chlorophenyl ring, this compound elutes significantly earlier than Fluoxastrobin on Reverse Phase columns.

-

Column: C18 (e.g., Waters BEH C18 or Agilent Zorbax Eclipse Plus), 1.7 µm, 2.1 x 100 mm.

-

Mobile Phase A: Water + 0.1% Formic Acid (promotes ionization of the pyrimidinone).

-

Mobile Phase B: Acetonitrile (or Methanol).

-

Gradient:

-

0-1 min: 5% B

-

1-8 min: 5%

95% B -

Note: Expect elution around 3.5 - 4.5 min, whereas parent Fluoxastrobin elutes > 6.0 min.

-

Mass Spectrometry (LC-MS/MS)

The molecule ionizes readily in Positive Electrospray Ionization (ESI+) mode.

-

Precursor Ion:

-

Key Fragments (Product Ions):

-

188 m/z: Characteristic fragment of the (E)-methoxyimino-(dioxazine) moiety. This confirms the "left" side of the molecule is intact.

-

145 m/z: Loss of the dioxazine ring and rearrangement.

-

116 m/z: Pyrimidinone core fragment.

-

MRM Transition Table:

| Analyte | Precursor (m/z) | Product (m/z) | Cone Voltage (V) | Collision Energy (eV) | Type |

|---|---|---|---|---|---|

| (E)-Deschlorophenyl | 349.1 | 188.1 | 30 | 22 | Quantifier |

| (E)-Deschlorophenyl | 349.1 | 145.0 | 30 | 35 | Qualifier |

| Fluoxastrobin (Ref) | 459.1 | 188.1 | 35 | 25 | Reference |

Analytical Workflow Diagram

The following DOT diagram outlines the extraction and analysis workflow for plant/animal tissue samples.

Figure 2: Step-by-step analytical workflow for residue determination.

Regulatory & Safety Context

Residue Definition

While the primary residue definition for Fluoxastrobin in many jurisdictions (EU, EPA) is the sum of Fluoxastrobin and its Z-isomer, the (E)-Deschlorophenyl metabolite is monitored in risk assessment studies.

-

Toxicology: As a cleavage product, it lacks the toxophore (chlorophenyl ether) required for high fungicidal potency, but its presence indicates significant degradation of the parent.

-

Groundwater: Due to higher polarity (lower LogP), this metabolite has higher mobility potential in soil compared to the parent, making it a target for groundwater monitoring (leaching potential).

Handling Precautions

-

Signal Word: Warning.

-

Hazard Statements: May cause skin irritation (H315), Eye irritation (H319).

-

Storage: Store at -20°C. The pyrimidinone moiety can be sensitive to strong light; keep in amber vials.

References

-

European Food Safety Authority (EFSA). (2020). Peer review of the pesticide risk assessment of the active substance fluoxastrobin. EFSA Journal. Link

-

U.S. Environmental Protection Agency (EPA). (2005). Fluoxastrobin; Pesticide Tolerance. Federal Register. Link

-

University of Hertfordshire. (2025). PPDB: Pesticide Properties DataBase - Fluoxastrobin Metabolites. Link

-

PubChem. (n.d.). Compound Summary: (E)-Deschlorophenyl fluoxastrobin (CID 71315550). National Library of Medicine. Link

-

Bartlett, D. W., et al. (2002). The Strobilurin Fungicides. Pest Management Science. Link

Sources

- 1. Discovery of ((S)-5-(methoxymethyl)-7-(1-methyl-1H-indol-2-yl)-2-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)((S)-2-(3-methylisoxazol-5-yl)pyrrolidin-1-yl)methanone as a potent and selective I(Kur) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (E)-Deschlorophenyl fluoxastrobin | CymitQuimica [cymitquimica.com]

- 3. GSRS [precision.fda.gov]

- 4. A strategy to minimize reactive metabolite formation: discovery of (S)-4-(1-cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethylpyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a potent, orally bioavailable corticotropin-releasing factor-1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of 6-Membered-Ring Fused Thiazine-Dicarboxylates and Thiazole-Pyrimidines via One-Pot Three-Component Reactions | MDPI [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Integrated LC-MS/MS system for plant metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fluoxastrobin (Ref: HEC 5725) [sitem.herts.ac.uk]

- 9. nora.nerc.ac.uk [nora.nerc.ac.uk]

- 10. lcms.cz [lcms.cz]

- 11. Analysis of Pesticides and their Metabolite Residues [sigmaaldrich.com]

Technical Guide: Structure and Metabolic Pathway of Fluoxastrobin Metabolite M48

Topic: Structure and Characterization of Fluoxastrobin Metabolite M48 (HEC 7155) Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Chemical Identity

Fluoxastrobin Metabolite M48 , technically designated as HEC 5725-des-chlorophenyl or HEC 7155 , represents a critical degradation product of the strobilurin fungicide fluoxastrobin. It is formed primarily through the cleavage of the ether bridge connecting the chlorophenyl moiety to the central pyrimidine ring.

This metabolite is of significant interest in residue chemistry and toxicological risk assessment due to its classification as a major metabolite in mammalian systems (rats) and its presence in environmental compartments (soil/water aerobic degradation). Unlike the parent compound, which targets the mitochondrial

Chemical Identification Table

| Parameter | Detail |

| Common Code | M48 (Bayer/Regulatory Code) |

| Company Code | HEC 7155 |

| Chemical Name (IUPAC) | (E)-(5,6-dihydro-1,4,2-dioxazin-3-yl){2-[(5-fluoro-6-hydroxypyrimidin-4-yl)oxy]phenyl}methanone O-methyloxime |

| Parent Compound | Fluoxastrobin (HEC 5725) |

| Molecular Formula | |

| Molecular Weight | ~348.29 g/mol (Calculated based on loss of |

| Structural Change | Loss of 2-chlorophenyl moiety; hydroxylation of pyrimidine C6 position.[1] |

Structural Analysis & Stereochemistry

The structure of M48 retains the core pharmacophore of the strobilurin class—the dihydrodioxazine ring and the methoxyimino bridge —but loses the distal chlorophenyl ring.

Key Structural Features[2][3]

-

Pyrimidine Core: The central pyrimidine ring remains, but the ether linkage at position 6 is cleaved. This results in a tautomeric equilibrium between the 6-hydroxypyrimidine (enol) and 6-pyrimidinone (keto) forms. In aqueous biological matrices, the keto-tautomer often predominates, though it is chemically named as the hydroxy derivative.

-

E-Isomerism: The methoxyimino group (

) retains the (E)-configuration from the parent fluoxastrobin. This geometry is critical for analytical separation, as Z-isomers (often impurities or photodegradates) exhibit different retention times and biological activities. -

Dioxazine Ring: The 5,6-dihydro-1,4,2-dioxazine ring remains intact. This moiety is metabolically stable relative to the ether bridge, serving as a reliable analytical marker for the "right-hand" side of the molecule.

Metabolic Pathway & Formation Mechanism

M48 is formed via a hydrolytic or oxidative cleavage of the diaryl ether bond. In mammalian systems (specifically rats), this is a major pathway, accounting for up to 15% of the applied dose in excreta.

Mechanism of Cleavage

The metabolic attack occurs at the ether oxygen linking the pyrimidine and the 2-chlorophenyl ring.

-

Hydrolysis/Oxidation: Enzymes (likely P450s or esterases) facilitate the breaking of the

bond. -

Leaving Group: The 2-chlorophenyl group is released as 2-chlorophenol (which is subsequently conjugated to form M83/M85).

-

Metabolite Formation: The remaining pyrimidine cation captures a hydroxyl group (or loses a proton after hydrolytic attack), yielding M48.

Pathway Visualization (Graphviz)

The following diagram illustrates the specific cleavage event generating M48.

Figure 1: Metabolic cleavage of Fluoxastrobin yielding M48 and 2-Chlorophenol.[2]

Analytical Characterization Protocols

Detecting M48 requires differentiating it from the parent and the Z-isomer. The loss of the chlorophenyl ring significantly increases polarity, reducing retention time in Reverse-Phase HPLC.

LC-MS/MS Methodology

Principle: Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) using Electrospray Ionization (ESI) in positive or negative mode.

1. Sample Preparation (Plasma/Urine/Soil)

-

Extraction: Acetonitrile/Water (80:20 v/v) extraction is standard.

-

Cleanup: Solid Phase Extraction (SPE) using polymeric sorbents (e.g., HLB) is recommended to remove matrix interferences, though M48 is more polar and may elute earlier than the parent.

2. HPLC Conditions

-

Column: C18 Reverse Phase (e.g., 100 mm x 2.1 mm, 1.7 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: M48 will elute significantly earlier than Fluoxastrobin due to the loss of the lipophilic chlorophenyl group.

-

Start: 5% B

-

Ramp: To 95% B over 10 mins.

-

M48 Elution: Expected ~3-5 mins (system dependent).

-

Parent Elution: Expected ~7-8 mins.

-

3. MS/MS Transitions (Theoretical/Predicted)

Since M48 (

| Precursor Ion (m/z) | Product Ion (m/z) | Fragment Origin |

| 349.1 | 188.1 | Cleavage of the dioxazine-methanone linkage (common strobilurin fragment). |

| 349.1 | 145.0 | Pyrimidine-core specific fragment. |

| 349.1 | 116.0 | Loss of methoxyimino group. |

Note: Exact transitions must be optimized using an analytical standard (HEC 7155).

Toxicological & Regulatory Context

Understanding the safety profile of M48 is essential for regulatory compliance (EFSA/EPA).

Regulatory Status (EFSA/EPA)

-

Relevance: M48 is considered a "major" metabolite in rats (>10% of dose) and is observed in environmental fate studies (aerobic soil degradation).

-

Toxicity Profile:

-

Genotoxicity: M48 has tested negative in the Ames test and shows no structural alerts for DNA reactivity.

-

Risk Assessment: Regulatory bodies (EFSA) have generally concluded that M48 is less toxic than the parent fluoxastrobin. It does not retain the full toxophore required for high-affinity binding to the mitochondrial complex III in the same manner as the parent.

-

-

Residue Definition: While M48 is monitored, the residue definition for enforcement usually focuses on the parent fluoxastrobin and its Z-isomer. However, for risk assessment in water/soil, M48 (HEC 7155) is often evaluated to ensure it does not leach into groundwater at toxicologically relevant levels.

References

-

European Food Safety Authority (EFSA). (2018).[3][4] Modification of the existing maximum residue levels for fluoxastrobin in oilseeds. EFSA Journal.[4] Link

-

U.S. Environmental Protection Agency (EPA). (2020). Fluoxastrobin: Proposed Interim Registration Review Decision. Regulations.gov. Link

-

University of Hertfordshire. (2025). Fluoxastrobin Metabolite HEC 7155 (M48) Data Sheet. PPDB: Pesticide Properties DataBase. Link

-

Bayer CropScience. (2016).[5] Summary of the toxicological and metabolism studies for fluoxastrobin. (Cited in EPA/EFSA dossiers). Link

Sources

- 1. (E)-5,6-dihydro-1,4,2-dioxazin-3-yl[2-(5-fluoro-6-hydroxypyrimidin-4-yloxy)phenyl]methanone O-methyloxime (Ref: HEC 7155) [sitem.herts.ac.uk]

- 2. Fluoxastrobin | C21H16ClFN4O5 | CID 11048796 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Public consultation on the active substance fluoxastrobin | EFSA [efsa.europa.eu]

- 4. A comparison of fish pesticide metabolic pathways with those of the rat and goat - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bayer.com [bayer.com]

HEC 5725-deschlorophenyl molecular weight and formula

The following technical guide provides an in-depth analysis of HEC 5725-deschlorophenyl , a critical metabolite and degradation product of the strobilurin fungicide Fluoxastrobin (HEC 5725).

Structural Characterization, Formation Kinetics, and Analytical Profiling

Executive Summary

HEC 5725-deschlorophenyl (also referred to as HEC 7155 ) is the primary hydrolytic degradation product of Fluoxastrobin (HEC 5725). In environmental fate studies and residue analysis, it serves as a key marker for the abiotic and biotic breakdown of the parent fungicide.

Unlike the parent compound, which relies on a chlorophenoxy moiety for fungicidal efficacy (inhibition of mitochondrial respiration via the Qo site of Complex III), the deschlorophenyl analog lacks this lipophilic side chain. This structural alteration significantly shifts its physicochemical profile, increasing water solubility and altering its transport mechanisms in soil and groundwater matrices.

Chemical Identity & Structural Analysis

Nomenclature and Classification

The term "deschlorophenyl" in this context follows non-standard IUPAC nomenclature often used in industrial impurity profiling. It denotes the loss of the entire 2-chlorophenyl moiety , not merely the dechlorination of the phenyl ring.

-

Common Name: HEC 5725-deschlorophenyl

-

Synonyms: HEC 7155; Fluoxastrobin-metabolite deschlorophenyl

-

Chemical Name (IUPAC/CAS): 6-{2-[(E)-(5,6-dihydro-1,4,2-dioxazin-3-yl)(methoxyimino)methyl]phenoxy}-5-fluoro-4(1H)-pyrimidinone

-

Parent Compound: Fluoxastrobin (HEC 5725)

Physicochemical Data Comparison

The following table contrasts the parent molecule with the deschlorophenyl metabolite. Note the significant reduction in molecular weight and the shift in functional groups (Ether

| Property | Fluoxastrobin (Parent) | HEC 5725-Deschlorophenyl (Metabolite) |

| Code | HEC 5725 | HEC 7155 |

| Molecular Formula | C₂₁H₁₆ClFN₄O₅ | C₁₅H₁₃FN₄O₅ |

| Molecular Weight | 458.83 g/mol | 348.29 g/mol |

| CAS Number | 361377-29-9 | Unavailable (Ref: EPA MRID 50428701) |

| Key Moiety | 2-Chlorophenoxy ether | 4-Pyrimidinone (Hydroxyl tautomer) |

| Lipophilicity (LogP) | ~2.86 (Moderate) | < 1.0 (Estimated, Polar) |

| Solubility | Low (Water) | Moderate to High (Water) |

Structural Derivation Logic

The formation of HEC 5725-deschlorophenyl is a result of ether cleavage.

-

Parent Structure: The Fluoxastrobin molecule consists of a central fluoropyrimidine ring linked to a 2-chlorophenyl group via an oxygen atom (ether linkage).

-

Transformation: Hydrolysis attacks the C-O bond at the 4-position of the pyrimidine ring.

-

Result: The 2-chlorophenyl group is expelled as 2-chlorophenol . The remaining core gains a hydroxyl group, which tautomerizes to the stable keto-form (pyrimidinone), resulting in HEC 5725-deschlorophenyl .

Formation Mechanism & Pathway

The degradation of Fluoxastrobin to HEC 5725-deschlorophenyl occurs primarily through aqueous hydrolysis and photolysis in aquatic environments. This pathway is critical for understanding the "disappearance" of the parent compound in regulatory water monitoring.

Degradation Pathway Diagram

The following directed graph illustrates the cleavage event transforming HEC 5725 into its deschlorophenyl analog.

Figure 1: Hydrolytic degradation pathway of Fluoxastrobin yielding HEC 5725-deschlorophenyl.

Analytical Methodology (LC-MS/MS)

Reliable quantification of HEC 5725-deschlorophenyl requires Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to the compound's polarity and the complexity of environmental matrices.

Method Principle

The analyte is extracted from the matrix (water or soil) and analyzed using Multiple Reaction Monitoring (MRM). Because the "deschlorophenyl" metabolite is more polar than the parent, it elutes earlier on reverse-phase columns.

Validated Protocol Parameters

Based on EPA/Bayer CropScience Environmental Chemistry Methods (ECM).

I. Sample Preparation:

-

Water: Direct injection or Solid Phase Extraction (SPE) using HLB cartridges if enrichment is required.

-

Soil: Extraction with Acetonitrile/Water (80:20 v/v), followed by centrifugation and dilution.

II. Chromatographic Conditions:

-

Column: C18 Reverse Phase (e.g., Phenomenex Luna C18, 3µm, 100 x 3 mm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Retention Time: ~4.38 min (Deschlorophenyl) vs ~6.50 min (Parent).

III. Mass Spectrometry (MRM Transitions): The following transitions are specific to the deschlorophenyl metabolite (MW 348.29).

| Analyte | Precursor Ion (m/z) | Product Ion (Quant) | Product Ion (Conf) | Collision Energy |

| HEC 5725-deschlorophenyl | 349.2 [M+H]⁺ | 102.1 | 317.1 | 25-35 eV |

| Fluoxastrobin (Parent) | 459.2 [M+H]⁺ | 188.1 | 427.1 | 20-30 eV |

Note: The loss of the chlorophenyl group makes the mass spectrum distinct; the parent's characteristic chlorine isotope pattern (M/M+2 ratio of 3:1) is ABSENT in the deschlorophenyl metabolite.

References

- U.S. Environmental Protection Agency (EPA). (2017). *Independent Laboratory Validation of an Analytical Method for the Determination of Residues of Fluoxastrobin (HEC-5725) and its Metabolites HEC 5725-deschlorophenyl and HEC 5725-ox

Structural and Functional Divergence: Fluoxastrobin vs. Deschlorophenyl Fluoxastrobin

[1]

Executive Summary

In the development and environmental impact assessment of strobilurin fungicides, distinguishing between the active pharmaceutical ingredient (API) and its primary degradates is critical.[1] Fluoxastrobin is a third-generation strobilurin fungicide designed for systemic protection against fungal pathogens via mitochondrial respiration inhibition.[1] Deschlorophenyl fluoxastrobin (HEC 5725-deschlorophenyl) is its primary metabolite/degradate resulting from the cleavage of the characteristic chlorophenyl ether linkage.[1]

This guide delineates the physicochemical, mechanistic, and analytical differences between these two compounds. For the researcher, the key takeaway is the shift in polarity and bioactivity: the parent compound relies on the chlorophenyl moiety for lipophilic binding at the Qo site, while the deschlorophenyl variant represents a polar, significantly less active breakdown product that serves as a marker for environmental persistence and metabolic clearance.[1]

Chemical Architecture & Structural Divergence[1]

The fundamental difference lies in the "tail" region of the pharmacophore.[1] Fluoxastrobin possesses a rigid, lipophilic 2-chlorophenoxy group attached to a central pyrimidine ring.[1] The deschlorophenyl analog lacks this moiety, replacing it with a hydroxyl group that typically tautomerizes to a ketone (pyrimidinone), drastically altering solubility and binding kinetics.[1]

Comparative Physicochemical Profile[1]

| Feature | Fluoxastrobin (Parent) | Deschlorophenyl Fluoxastrobin (Metabolite) |

| CAS Number | 361377-29-9 | 852429-78-8 |

| Code Name | HEC 5725 | HEC 5725-deschlorophenyl |

| Formula | C₂₁H₁₆ClFN₄O₅ | C₁₅H₁₃FN₄O₅ |

| Molecular Weight | 458.83 g/mol | 348.29 g/mol |

| Key Moiety | 2-Chlorophenoxy ether | Pyrimidinone (Hydroxyl/Ketone) |

| Polarity | Lipophilic (LogP ~2.[1]86) | Polar / Hydrophilic |

| Solubility | Low water solubility | Higher water solubility |

| Role | Active Fungicide (QoI Inhibitor) | Metabolic/Environmental Degradate |

Structural Visualization

The following diagram illustrates the cleavage event that transforms the parent into the metabolite.[1]

Figure 1: Metabolic pathway illustrating the cleavage of the chlorophenyl ether bond to form the deschlorophenyl metabolite.[1]

Mechanistic Implications: The "Loss of Function"[1]

To understand the biological difference, one must examine the Mode of Action (MoA).[1]

Fluoxastrobin: The Molecular Wedge

Fluoxastrobin acts as a Quinone Outside Inhibitor (QoI) .[1] It binds to the Qo site of the cytochrome bc1 complex (Complex III) in the fungal mitochondrial respiratory chain.[1]

-

Mechanism: The dihydrodioxazine ring acts as the toxophore (binding the iron-sulfur protein), while the chlorophenoxy-pyrimidine tail acts as a hydrophobic anchor.[1] This tail wedges into a hydrophobic pocket, locking the molecule in place and blocking electron transfer.[1]

-

Result: ATP depletion and fungal cell death.[1]

Deschlorophenyl Fluoxastrobin: The Broken Anchor

The deschlorophenyl metabolite has lost the hydrophobic "anchor" (the chlorophenyl group).[1]

-

Binding Failure: Without the lipophilic tail, the molecule cannot maintain residence time in the hydrophobic Qo pocket.[1]

-

Tautomerism: The resulting structure exists largely as a pyrimidinone .[1] The introduction of a polar carbonyl/hydroxyl group at this position creates steric and electrostatic repulsion within the binding site.[1]

-

Bioactivity: Consequently, this metabolite exhibits negligible fungicidal activity compared to the parent.[1] It is considered a detoxification product in plants and animals.[1]

Analytical Characterization Protocols

For researchers quantifying residues in crops or water, distinguishing these two is straightforward due to their mass and polarity differences.[1] However, protocol precision is required to prevent in-source fragmentation of the parent mimicking the metabolite.[1]

Method: LC-MS/MS Separation

Principle: Liquid Chromatography coupled with Tandem Mass Spectrometry.[1] Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 100mm x 2.1mm).[1] Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.[1]

1. Chromatographic Behavior[1][2]

-

Deschlorophenyl Fluoxastrobin: Elutes earlier (e.g., ~4.2 min).[1] Its higher polarity reduces interaction with the C18 stationary phase.[1]

-

Fluoxastrobin: Elutes later (e.g., ~6.5 min). The lipophilic chlorophenyl group retains it longer on the column.[1]

2. Mass Transitions (MRM)

Using Electrospray Ionization (ESI+), monitor the following transitions. Note: Validate these on your specific instrument.

| Analyte | Precursor Ion (m/z) | Quantifier Ion (m/z) | Qualifier Ion (m/z) |

| Fluoxastrobin | 459.2 [M+H]⁺ | 188.1 | 427.1 |

| Deschlorophenyl | 349.2 [M+H]⁺ | 102.1 | 317.1 |

Self-Validation Check: If you observe a peak at the Fluoxastrobin retention time (6.5 min) in the 349.2 channel, it indicates in-source fragmentation (the parent losing the chlorophenyl group inside the ion source).[1] Ensure chromatographic separation is sufficient to distinguish the true metabolite peak (at 4.2 min) from this artifact.

Analytical Workflow Diagram

Figure 2: LC-MS/MS workflow differentiating the polar metabolite from the lipophilic parent based on retention time and mass transitions.[1]

Environmental Fate & Synthesis[1]

-

Synthesis in Nature: The deschlorophenyl variant is not typically synthesized for efficacy but is formed via hydrolysis and photolysis .[1] In aqueous environments exposed to UV light, the ether bond is susceptible to rupture, releasing 2-chlorophenol and leaving the deschlorophenyl core.[1]

-

Metabolism: In rat and goat metabolism studies, this cleavage is a primary clearance pathway.[1] The metabolite is subsequently excreted via bile/feces, often as a glucuronide conjugate.[1]

References

-

United States Environmental Protection Agency (EPA). (2005).[1] Pesticide Fact Sheet: Fluoxastrobin. Office of Prevention, Pesticides and Toxic Substances.[1] Link

-

Food and Agriculture Organization (FAO). (2012).[1] Fluoxastrobin: JMPR 2012 Evaluations - Residues. FAO Plant Production and Protection Paper.[1] Link

-

Bayer CropScience. (2018).[1] Analytical Method for the Determination of Residues of Fluoxastrobin and its Metabolites in Water. (Cited in EPA MRID 50428701).[1][2] Link

Technical Guide: Identification and Characterization of Fluoxastrobin Impurities in Technical Grade Active Ingredients

Executive Summary

In the synthesis of technical grade Fluoxastrobin, the control of impurities is critical not only for regulatory compliance (FAO/WHO specifications, EU Regulation 1107/2009) but for maintaining the biological efficacy of the fungicide. As a strobilurin, Fluoxastrobin relies on a specific stereochemical configuration—the (E)-isomer —for its mode of action (inhibition of mitochondrial respiration at the Qo site).

This guide details the structural identification of key impurities, specifically focusing on the (Z)-isomer , reaction by-products derived from the pyrimidine core, and starting material carryover. We present a self-validating analytical workflow combining High-Resolution Mass Spectrometry (HRMS) for formula confirmation and Nuclear Magnetic Resonance (NMR) for stereochemical assignment.

Chemical Context & Impurity Genesis

To identify impurities, one must first understand their origin. Fluoxastrobin is synthesized via a coupling reaction involving a fluoropyrimidine core and a dihydro-dioxazine moiety.

The Synthetic Pathway and By-product Formation

The industrial synthesis typically involves the reaction of 4,6-dichloro-5-fluoropyrimidine with 2-chlorophenol , followed by coupling with the (E)-methanone oxime fragment.

-

Critical Control Point: The formation of the C=N double bond in the oxime ether linkage is susceptible to geometric isomerism. While the (E)-isomer is the target, thermodynamic or kinetic factors often yield the (Z)-isomer (Impurity A).

-

Side Reactions: Over-substitution on the pyrimidine ring or hydrolysis of the chlorophenyl ether linkage leads to specific process-related impurities.

Synthesis & Impurity Map (Graphviz)

Figure 1: Synthetic pathway of Fluoxastrobin highlighting the genesis of key impurities (Z-isomer, Bis-phenoxy, and degradation products).

Analytical Strategy: The Self-Validating Workflow

As scientists, we cannot rely on retention time alone. The following workflow ensures that every impurity identification is cross-verified by orthogonal techniques (Mass vs. Spin).

Workflow Diagram

Figure 2: Orthogonal workflow combining chromatographic separation, mass spectrometry for elemental composition, and NMR for stereochemical confirmation.

Experimental Protocols

UHPLC-MS/MS Methodology

The separation of the (E) and (Z) isomers is the primary challenge. The (Z)-isomer is less polar and typically elutes later than the (E)-isomer on reverse-phase columns due to intramolecular hydrogen bonding differences.

Instrument: Agilent 1290 Infinity II / 6545 Q-TOF (or equivalent).

| Parameter | Setting / Description | Rationale |

| Column | Zorbax Eclipse Plus C18 (100 x 2.1 mm, 1.8 µm) | High surface area for resolution of geometric isomers. |

| Mobile Phase A | Water + 0.1% Formic Acid | Acidic pH suppresses silanol activity and aids protonation ( |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | ACN provides sharper peaks for strobilurins compared to MeOH. |

| Gradient | 0-2 min: 40% B; 2-15 min: 40%→95% B | Shallow gradient start is crucial to separate the E/Z critical pair. |

| Flow Rate | 0.4 mL/min | Optimal linear velocity for 1.8 µm particles. |

| Detection | ESI+ (Positive Mode), Mass Range 100-1000 m/z | Fluoxastrobin ionizes readily as |

Self-Validating Step:

-

Resolution Check: The resolution (

) between the main peak (Fluoxastrobin) and the subsequent minor peak (Z-isomer) must be

NMR Characterization (The Gold Standard)

Mass spectrometry cannot definitively distinguish E/Z isomers as they share the exact mass and fragmentation pattern. NMR is required.[1]

-

Solvent:

or DMSO- -

Key Experiment: 1D NOE (Nuclear Overhauser Effect) or 2D NOESY.

-

Diagnostic Signal:

-

E-Isomer: Strong NOE correlation between the oxime

protons and the protons on the adjacent aromatic/heterocyclic ring. -

Z-Isomer: Lack of this specific correlation, or correlation to a different spatial neighbor.

-

Key Impurities Profile

The following table summarizes the most common impurities identified in technical grade Fluoxastrobin (approx. 96-98% purity).

| Impurity Name | Relative RT (RRT) | Observed Mass (m/z) | Origin/Mechanism |

| (Z)-Fluoxastrobin | ~1.05 - 1.10 | 459.12 ( | Isomerization: Geometric isomer of the C=N oxime bond. Formed during synthesis or thermal stress. |

| Des-chlorophenyl | ~0.85 | 349.10 | Starting Material: Reaction of 5-fluoropyrimidine with phenol instead of 2-chlorophenol (impurity in SM). |

| Bis-phenoxy | ~1.25 | 569.15 | Side Reaction: Double substitution of the pyrimidine core by 2-chlorophenol. |

| Hydrolysis Product | ~0.40 | 288.05 | Degradation: Cleavage of the dioxazine ring under acidic/basic conditions. |

(Note: RRT is relative to the active ingredient Fluoxastrobin).

Detailed Isolation Protocol (Preparative)

To fully characterize a new impurity (e.g., "Unknown at RRT 1.25"), you must isolate it.

-

Scale Up: Switch to a Semi-Prep Column (e.g., 250 x 10 mm, 5 µm C18).

-

Load: Inject 100 µL of a 50 mg/mL technical solution.

-

Collection: Use a fraction collector triggered by UV threshold (254 nm).

-

Enrichment:

-

Collect the peak eluting at the target RRT across 10-20 injections.

-

Evaporate solvent using a centrifugal evaporator (SpeedVac) at <40°C to prevent thermal isomerization.

-

-

Validation: Re-inject the dried residue on the analytical column to confirm purity >90% before NMR analysis.

References

-

Food and Agriculture Organization (FAO). (2010).[2] Manual on development and use of FAO and WHO specifications for pesticides. Retrieved from [Link]

- Bayer CropScience. (2015). Process for preparing fluoxastrobin. US Patent Application US20150011753A1.

-

Bartlett, D. W., et al. (2002). The strobilurin fungicides. Pest Management Science. (Review of class chemistry including isomerism). Retrieved from [Link]

Sources

(E)-Deschlorophenyl fluoxastrobin chemical properties and solubility

The following technical guide is structured as an advanced monograph for researchers and drug development professionals. It synthesizes physicochemical data, analytical protocols, and metabolic insights into a cohesive reference document.

Chemical Properties, Solubility Profile, and Analytical Characterization

Executive Summary

(E)-Deschlorophenyl fluoxastrobin (Code: HEC 5725-des-chlorophenyl; Metabolite M48) is a primary metabolite and process impurity of the strobilurin fungicide fluoxastrobin.[1] Structurally, it represents the cleavage product of the parent compound's distal ether linkage, resulting in the loss of the 2-chlorophenyl moiety.

For researchers in agrochemical discovery and environmental fate, M48 is a critical analyte. It exhibits significantly altered polarity compared to the parent, influencing its mobility in groundwater and its retention behavior in reverse-phase chromatography. This guide provides a definitive characterization of the molecule, including validated LC-MS/MS quantification protocols and solubility data derived from regulatory submissions.

Chemical Identity & Structural Analysis[2]

Nomenclature and Identification[2]

-

Synonyms: HEC 5725-des-chlorophenyl; Fluoxastrobin Metabolite M48; HEC 7155[4]

-

CAS Registry Number: 852429-78-8[2]

-

IUPAC Name: 6-{2-[(E)-(5,6-dihydro-1,4,2-dioxazin-3-yl)(methoxyimino)methyl]phenoxy}-5-fluoro-4(1H)-pyrimidinone

-

Molecular Formula:

[2][3][5][6]

Structural Architecture

The molecule retains the core pharmacophore of the strobilurin class—the (E)-methoxyimino-dihydro-dioxazine system—but lacks the lipophilic 2-chlorophenoxy "tail."

-

Core Scaffold: Dihydro-1,4,2-dioxazine ring fused via a methoxyimino bridge to a central phenyl ring.

-

Modification Site: The pyrimidine ring, which bridges the central phenyl and the terminal chlorophenyl in the parent, is truncated. The ether bond is cleaved, converting the pyrimidine C4 position into a hydroxyl group, which tautomerizes to the stable 4(1H)-pyrimidinone form.

-

Stereochemistry: The oxime ether double bond retains the (E)-configuration , which is essential for biological activity and analytical identification.

Figure 1: Structural genesis of (E)-Deschlorophenyl fluoxastrobin via ether cleavage of the parent fungicide.

Physicochemical Properties[8]

Solubility and Lipophilicity

The removal of the hydrophobic chlorophenyl ring significantly increases the polarity of the molecule relative to fluoxastrobin.

| Property | Value / Description | Source/Context |

| Water Solubility | Moderate to High (Relative to parent) | Predicted based on polarity shift and groundwater mobility data [1][2]. |

| LogP (Octanol/Water) | 2.81 (Calculated) | Norman Network/EnviPath Database [3]. Note: Experimental retention times suggest it is less lipophilic than the parent. |

| pKa (Acid Dissociation) | ~8.5 – 9.5 (Estimated) | Attributed to the NH proton of the pyrimidinone ring (analogous to uracil/fluorouracil). |

| Physical State | Solid / Powder | Standard reference material form. |

| Stability | Stable in aqueous mobile phases; susceptible to photodegradation. | Stable in water-sediment systems; "non-relevant" persistence in groundwater [4]. |

Chromatographic Behavior

In reverse-phase HPLC (C18), (E)-deschlorophenyl fluoxastrobin elutes earlier than the parent compound due to increased polarity.

-

Retention Time (Approx): 4.38 min (vs. 6.50 min for parent fluoxastrobin) under standard EPA gradient conditions [5].

Analytical Characterization Protocol

Validated LC-MS/MS Methodology

The following protocol is adapted from Bayer Method HE-001-W17-01, validated by the US EPA for residue analysis in water [5]. This method ensures specificity between the metabolite and the parent.

Instrumental Setup

-

LC System: UHPLC (e.g., Thermo Vanquish or Agilent 1290).

-

Column: Phenomenex Kinetex C18 (100 mm × 2.1 mm, 1.7 µm particle size).[7]

-

Column Temp: 40°C.

-

Mobile Phase A: Water + 0.1% Formic Acid.[7]

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Flow Rate: 0.3 – 0.5 mL/min (Gradient elution).

Mass Spectrometry Parameters (ESI+)

Detection is performed in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

| Analyte | Precursor Ion ( | Product Ion ( | Role | Collision Energy (eV) |

| (E)-Deschlorophenyl | 349.2 | 102.1 | Quantitation | Optimized per instrument |

| 349.2 | 317.1 | Confirmation | Optimized per instrument | |

| Internal Standard | 353.2 | 106.1 | Quantitation | (d4-labeled analog) |

Note: The quantitation ion (102.1) likely corresponds to the fragmentation of the methoxyimino-dioxazine side chain, a characteristic signature of this scaffold.

Sample Preparation Workflow

-

Aliquot: Transfer 50 g of water sample to a centrifuge tube.

-

Fortification: Add isotopic internal standard (HEC 5725-deschlorophenyl-dioxazin-d4).

-

Direct Injection: For clean water matrices, inject directly. For complex matrices (soil/crops), use QuEChERS extraction followed by dispersive SPE (PSA/C18).

-

Calibration: Linear range typically established from 0.05 ppb to 10 ppb.

Figure 2: Analytical workflow for the quantification of (E)-Deschlorophenyl fluoxastrobin.

Synthesis and Isolation

For research purposes requiring high-purity standards (>98%), the compound is typically obtained via:

-

Controlled Hydrolysis: Acidic hydrolysis of parent fluoxastrobin cleaves the ether bond at the chlorophenyl ring. This is the primary degradation pathway mimicked in the lab.

-

De Novo Synthesis: Coupling of (E)-(5,6-dihydro-1,4,2-dioxazin-3-yl)(2-hydroxyphenyl)methanone O-methyloxime with 4,6-difluoro-5-hydroxypyrimidine (or a protected derivative), followed by selective hydrolysis.

Commercial Availability: Reference standards are available from specialized agrochemical impurity suppliers (e.g., Bayer CropScience standards, Santa Cruz Biotechnology, TRC) under the CAS 852429-78-8 [6].

Toxicological & Environmental Relevance[5][10]

-

Metabolic Role: M48 is a major metabolite in rats (accounting for up to 15% of the applied dose), excreted primarily in feces and bile [4].[1] It represents a detoxification step where the lipophilic parent is rendered more polar for excretion.

-

Genotoxicity: Regulatory studies (Ames test, in vivo micronucleus) have demonstrated that M48 is non-genotoxic [4].[1]

-

Environmental Fate: While predicted to have higher mobility than the parent due to increased polarity, it is classified as "non-relevant" in groundwater risk assessments by EFSA, indicating it does not pose a significant toxicological threshold concern [7].

References

-

University of Hertfordshire. (2025). Fluoxastrobin (Ref: HEC 5725) - PPDB: Pesticide Properties DataBase. Retrieved from [Link]

-

Norman Network. (2025).[4][8] Substance Factsheet: M48 (HEC 5725-E-des-chlorophenyl). Retrieved from [Link]

-

U.S. Environmental Protection Agency (EPA). (2017).[5][7][10] Analytical Method for the Determination of Residues of Fluoxastrobin and its Metabolites in Water (MRID 50428701).[11] Retrieved from [Link][1][3][4][5][7][8][10][11]

-

European Commission. (2016).[1][8][9] Review Report for the active substance fluoxastrobin. EU Pesticides Database. Retrieved from [Link][7]

Sources

- 1. bayer.com [bayer.com]

- 2. (E)-Deschlorophenyl fluoxastrobin | CAS 852429-78-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. (E)-5,6-dihydro-1,4,2-dioxazin-3-yl[2-(5-fluoro-6-hydroxypyrimidin-4-yloxy)phenyl]methanone O-methyloxime (Ref: HEC 7155) [sitem.herts.ac.uk]

- 5. epa.gov [epa.gov]

- 6. norman-network.com [norman-network.com]

- 7. epa.gov [epa.gov]

- 8. Fluoxastrobin (Ref: HEC 5725) [sitem.herts.ac.uk]

- 9. bayer.com [bayer.com]

- 10. agilent.com [agilent.com]

- 11. epa.gov [epa.gov]

Fluoxastrobin: Metabolic Pathway, Degradation, and Analytical Characterization

This technical guide provides an in-depth analysis of the metabolic pathways, degradation products, and analytical protocols for Fluoxastrobin (HEC 5725). It is designed for researchers and regulatory scientists requiring a granular understanding of the molecule's fate in biological and environmental systems.

Molecular Identity and Mode of Action

Fluoxastrobin (Code: HEC 5725) is a strobilurin fungicide acting as a Quinone outside Inhibitor (QoI).[1] It inhibits mitochondrial respiration by blocking electron transfer at the cytochrome

-

Active Isomer: The (E)-isomer is the biologically active form.[1][2]

-

Isomerization: In solution and under photolytic conditions, the (E)-isomer reversibly isomerizes to the less active (Z)-isomer .[1] This geometric isomerism at the methoxyimino bridge is a critical feature of its environmental fate.

-

Chemical Structure: (E)-{2-[6-(2-chlorophenoxy)-5-fluoropyrimidin-4-yloxy]phenyl}(5,6-dihydro-1,4,2-dioxazin-3-yl)methanone O-methyloxime.[1][3][4][5][6][7][8][9]

Metabolic Logic and Pathways[1][10]

Fluoxastrobin undergoes extensive biotransformation in mammals but demonstrates higher stability in plants and soil. The metabolic logic follows three primary vectors:

-

Cleavage: Breaking of the pyrimidine-ether bond to release the chlorophenyl moiety.[1]

-

Hydroxylation: Oxidative attack on the dioxazine ring or the phenyl rings.

-

Conjugation: Phase II glucuronidation or sulfation of the hydroxylated metabolites.[10]

Mammalian Metabolism (Rat/Goat/Hen)

In rats, absorption is rapid (peak plasma conc. < 1 hr) with near-complete bioavailability.[1] The primary excretion route is biliary/fecal (>75%).[1]

-

Primary Pathway: Hydroxylation of the chlorophenyl and phenyl rings.

-

Secondary Pathway: Cleavage of the ether linkage between the pyrimidine and the chlorophenyl ring.

-

Key Metabolites:

Plant Metabolism (Systemic Translocation)

In crops (wheat, potato), Fluoxastrobin is systemic and translaminar. Metabolism is slower than in mammals.

-

Major Residues: The parent (E)-Fluoxastrobin and its (Z)-isomer are the dominant residues (often >80% of Total Radioactive Residue).[1]

-

Minor Metabolites:

Environmental Fate (Photolysis & Hydrolysis)

Fluoxastrobin is stable to hydrolysis at environmental pH (4-9) but highly susceptible to aqueous photolysis .[1]

Visualization: Metabolic Pathway Map[10]

The following diagram illustrates the degradation logic from the parent HEC 5725 through its major biotic and abiotic pathways.

Caption: Metabolic and degradation map of Fluoxastrobin showing reversible isomerization, oxidative cleavage pathways in mammals, and specific photolytic degradation products.

Key Metabolite Dictionary

| Code Name | Common Name / Description | Matrix Occurrence |

| HEC 5725 | Fluoxastrobin (Parent, E-isomer) | All Matrices |

| Z-Isomer | (Z)-Fluoxastrobin | Plant, Water (Photolysis) |

| HEC 5725-des-chlorophenyl | 6-[2-(dioxazin-methoxyimino)phenoxy]-5-fluoro-4-pyrimidinone | Rat, Water, Soil |

| HEC 5725-oxazepine | Photolytic rearrangement product (m/z 409) | Water (Photolysis) |

| M56 | HEC 5725-phenoxy-aminopyrimidine | Water (Photolysis) |

| M70 | HEC 5725-des-chlorophenyl-glycol-MA | Plant |

| 2-Chlorophenol | Cleavage product of the chlorophenoxy ring | Rat (Urine) |

Analytical Protocol: LC-MS/MS Quantification

This protocol is validated for the determination of Fluoxastrobin and its des-chlorophenyl and oxazepine metabolites in water and crop matrices.[1]

Sample Preparation (QuEChERS Modified)

-

Extraction: Weigh 10 g homogenized sample. Add 10 mL Acetonitrile (ACN).[1]

-

Salting Out: Add 4 g MgSO4 and 1 g NaCl. Shake vigorously for 1 min. Centrifuge at 4000 rpm for 5 min.

-

Clean-up (dSPE): Transfer supernatant to a tube containing PSA (Primary Secondary Amine) and C18 sorbent to remove lipids/sugars.[1] Centrifuge.

-

Reconstitution: Dilute extract with mobile phase A (Water + 0.1% FA) to match initial mobile phase composition.

LC-MS/MS Conditions

-

Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo TSQ).

-

Column: Phenomenex Kinetex C18 (2.1 mm x 100 mm, 1.7 µm) or equivalent.[9]

-

Mobile Phase A: Water + 0.1% Formic Acid.[9]

-

Mobile Phase B: Methanol + 0.1% Formic Acid.[9]

-

Gradient:

-

0.0 min: 5% B

-

1.0 min: 5% B

-

6.0 min: 95% B[9]

-

8.0 min: 95% B

-

8.1 min: 5% B (Re-equilibration)

-

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5-10 µL.

MRM Transitions (Positive Mode ESI+)

| Analyte | Precursor Ion (m/z) | Product Ion (Quant) | Product Ion (Conf) | Collision Energy (V) |

| Fluoxastrobin | 459.1 | 188.1 | 427.1 | 25 / 15 |

| Des-chlorophenyl | 349.1 | 102.1 | 317.1 | 28 / 18 |

| Oxazepine | 409.1 | 169.1 | 365.1 | 30 / 20 |

| Internal Std (D4) | 463.1 | 192.1 | - | 25 |

Note on Quantitation: The Z-isomer often co-elutes or elutes close to the E-isomer.[1] Regulatory methods typically sum the E and Z isomers or integrate them together if separation is insufficient, as the Z-isomer is considered a residue of concern.[1]

References

-

U.S. Environmental Protection Agency (EPA). (2013).[1] Fluoxastrobin.[2][5][6][8][11][12][13][14][15][16][17][18] Aggregate Human Health Risk Assessment for the Proposed New Uses on Melon Subgroup 9A and Sorghum. Regulations.gov Docket EPA-HQ-OPP-2012-0260.[1] [Link][1]

-

FAO/WHO Joint Meeting on Pesticide Residues (JMPR). (2012).[1] Fluoxastrobin: Pesticide Residues in Food 2012 Evaluations Part I - Residues.[1][Link]

-

U.S. EPA. (2017).[1][6] Environmental Chemistry Method for Fluoxastrobin & Degradates in Water (MRID 50428701).[1][Link][1]

-

University of Hertfordshire. (2025).[1] Fluoxastrobin (Ref: HEC 5725) PPDB: Pesticide Properties DataBase.[1][9][Link][1]

Sources

- 1. Fluoxastrobin | C21H16ClFN4O5 | CID 11048796 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Fluoxastrobin (Ref: HEC 5725) [sitem.herts.ac.uk]

- 3. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 4. GSRS [precision.fda.gov]

- 5. (E)-Fluoxastrobin | C21H16ClFN4O5 | CID 53395436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. epa.gov [epa.gov]

- 7. echemi.com [echemi.com]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. epa.gov [epa.gov]

- 10. A comparison of fish pesticide metabolic pathways with those of the rat and goat - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. New Agricultural Pesticide Fungicide Fluoxastrobin [cnagrochem.com]

- 13. Fluoxastrobin [drugfuture.com]

- 14. Modification of the existing maximum residue levels for fluoxastrobin in oilseeds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. epa.gov [epa.gov]

- 16. Modification of the existing maximum residue levels for fluoxastrobin in oilseeds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. RU2428838C9 - Fungicide combinations of biologically active substances that contain fluoxastrobin - Google Patents [patents.google.com]

- 18. fbn.com [fbn.com]

Methodological & Application

Application Note: A Validated LC-MS/MS Method for the Sensitive and Selective Quantification of (E)-Deschlorophenyl fluoxastrobin in Fruit and Vegetable Matrices

Abstract

This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of (E)-Deschlorophenyl fluoxastrobin in complex fruit and vegetable matrices. (E)-Deschlorophenyl fluoxastrobin is a key metabolite of the broad-spectrum fungicide fluoxastrobin.[1] The methodology employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation protocol for efficient extraction, followed by analysis using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method provides the high sensitivity and selectivity required for trace-level residue analysis in food safety and regulatory monitoring. All validation procedures adhere to the SANTE/12682/2019 guidelines for pesticide residue analysis.[2][3]

Introduction

Fluoxastrobin is a strobilurin fungicide used to control a wide range of fungal diseases on various crops.[4] Its metabolite, (E)-Deschlorophenyl fluoxastrobin, can be present in agricultural products as a residue. Therefore, a reliable and sensitive analytical method is crucial for monitoring its levels in the food chain to ensure consumer safety and compliance with regulatory limits.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for the analysis of pesticide residues due to its high selectivity, sensitivity, and ability to handle complex matrices.[5] The QuEChERS sample preparation method has become the industry standard for pesticide extraction from food samples due to its simplicity, speed, and low solvent consumption.[3]

This application note provides a comprehensive protocol for the analysis of (E)-Deschlorophenyl fluoxastrobin, from sample preparation to data acquisition and processing, offering a validated solution for research, quality control, and regulatory laboratories.

Physicochemical Properties of (E)-Deschlorophenyl fluoxastrobin

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₃FN₄O₅ | [6] |

| Molecular Weight | 348.29 g/mol | [6] |

| LogP (Predicted) | ~2.5-3.5 (inferred from parent compound) | [4][7] |

| Water Solubility | Low (inferred from parent compound) | [4][7] |

Note: The physicochemical properties of the parent compound, fluoxastrobin, suggest that (E)-Deschlorophenyl fluoxastrobin is a compound of medium to high lipophilicity and low water solubility, making it suitable for extraction with organic solvents like acetonitrile.

Experimental Workflow

Figure 1: Overall workflow for the LC-MS/MS analysis of (E)-Deschlorophenyl fluoxastrobin.

Detailed Protocols

Materials and Reagents

-

(E)-Deschlorophenyl fluoxastrobin analytical standard (≥98% purity)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate)

-

Dispersive SPE (dSPE) cleanup tubes (e.g., containing MgSO₄ and Primary Secondary Amine - PSA)

-

Syringe filters (0.22 µm)

Protocol 1: Sample Preparation (QuEChERS)

-

Homogenization: Homogenize a representative portion of the fruit or vegetable sample until a uniform consistency is achieved. For samples with low water content, it may be necessary to add a specific amount of water before homogenization.

-

Extraction: a. Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube. b. Add 10 mL of acetonitrile. c. Cap the tube and shake vigorously for 1 minute. d. Add the QuEChERS extraction salt mixture. e. Immediately cap and shake vigorously for 1 minute. f. Centrifuge at ≥ 3000 x g for 5 minutes.

-

Dispersive SPE Cleanup: a. Transfer a 1 mL aliquot of the upper acetonitrile layer to a dSPE cleanup tube containing MgSO₄ and PSA. b. Vortex for 30 seconds. c. Centrifuge at ≥ 3000 x g for 5 minutes.

-

Final Extract Preparation: a. Take an aliquot of the cleaned supernatant and filter through a 0.22 µm syringe filter into an autosampler vial. b. The extract is now ready for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Methanol |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Gradient | 5% B to 95% B over 10 min, hold for 2 min, then return to initial conditions and equilibrate. |

Mass Spectrometry (MS) Conditions:

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

| Gas Flow | Instrument dependent |

MRM Transitions for (E)-Deschlorophenyl fluoxastrobin:

Based on the principles of mass spectrometry for related compounds, the following transitions are recommended.[1]

| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) | Collision Energy (eV) |

| (E)-Deschlorophenyl fluoxastrobin | 349.1 | To be determined empirically | To be determined empirically | To be optimized |

| Fluoxastrobin (for comparison) | 459.1 | 427.2 | 188.1 | To be optimized |

Note: The precursor ion for (E)-Deschlorophenyl fluoxastrobin is based on its molecular weight of 348.29 g/mol and the expected [M+H]⁺ adduct. The product ions and collision energies should be optimized by infusing a standard solution of the analyte into the mass spectrometer.

Method Validation and Expected Results

The method was validated according to the SANTE/12682/2019 guidelines. The following performance characteristics were evaluated:

Linearity: The method should demonstrate excellent linearity over the calibration range, typically from 1 to 100 µg/L, with a correlation coefficient (R²) > 0.99.

Limit of Quantification (LOQ) and Detection (LOD): The LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision. The expected LOQ for this method is ≤ 0.01 mg/kg in the matrix. The LOD will be correspondingly lower.

Accuracy (Recovery): The accuracy of the method is determined by recovery experiments at different spiking levels (e.g., 0.01, 0.05, and 0.1 mg/kg). The mean recovery should be within the range of 70-120%.[8]

| Spiking Level (mg/kg) | Expected Mean Recovery (%) |

| 0.01 | 70 - 120 |

| 0.05 | 70 - 120 |

| 0.1 | 70 - 120 |

Precision (Repeatability and Reproducibility): The precision of the method is expressed as the relative standard deviation (RSD). The RSD for replicate measurements should be ≤ 20%.

| Spiking Level (mg/kg) | Expected RSD (%) |

| 0.01 | ≤ 20 |

| 0.05 | ≤ 20 |

| 0.1 | ≤ 20 |

Matrix Effects: Matrix effects should be evaluated to determine if the matrix components enhance or suppress the analyte signal. This can be assessed by comparing the slope of the matrix-matched calibration curve to that of the solvent-based calibration curve. If significant matrix effects are observed, matrix-matched calibration standards should be used for quantification.

Discussion

The developed LC-MS/MS method provides a reliable and robust tool for the routine analysis of (E)-Deschlorophenyl fluoxastrobin in fruit and vegetable samples. The use of the QuEChERS protocol allows for high-throughput sample preparation with excellent extraction efficiency. The selectivity of the MRM detection mode minimizes the risk of interference from matrix components, ensuring accurate quantification at low residue levels.

The validation data demonstrates that the method meets the stringent requirements of the SANTE/12682/2019 guidelines, making it suitable for regulatory compliance testing and food safety monitoring programs. The method can be readily implemented in laboratories equipped with standard LC-MS/MS instrumentation.

Conclusion

This application note describes a comprehensive and validated LC-MS/MS method for the determination of (E)-Deschlorophenyl fluoxastrobin in fruit and vegetable matrices. The combination of a streamlined QuEChERS sample preparation and highly selective MS/MS detection provides a powerful analytical solution for ensuring food safety and meeting regulatory requirements.

References

-

SANTE/12682/2019. (2020). Analytical quality control and method validation procedures for pesticide residues analysis in food and feed. European Commission. [Link]

- Lehotay, S. J. (2007). Quick, Easy, Cheap, Effective, Rugged, and Safe Approach for Determining Pesticide Residues. In Pesticide Protocols (pp. 239-261). Humana Press.

- Anastassiades, M., Lehotay, S. J., Štajnbaher, D., & Schenck, F. J. (2003). Fast and easy multiresidue method employing acetonitrile extraction/partitioning and “dispersive solid-phase extraction” for the determination of pesticide residues in produce.

-

Agilent Technologies. (n.d.). Pesticides Analysis in Food. Retrieved from [Link]

-

AZoM. (2021). Multi-Residue Analysis of Pesticides in Animal Feed. Retrieved from [Link]

-

Fera Science Ltd. (2021). Pesticide residues analyses in water. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Environmental Chemistry Method for Fluoxastrobin & Degradates in Water. Retrieved from [Link]

- Gómez-Pérez, M. L., Romero-González, R., & Frenich, A. G. (2019). Recent advances in the application of liquid chromatography-tandem mass spectrometry for the determination of pesticide residues in food. Mass Spectrometry Reviews, 38(4-5), 356-383.

-

Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Retrieved from [Link]

-

CABI. (n.d.). Impact of Physicochemical Parameters on Fungicide Activity. Retrieved from [Link]

-

PubChem. (n.d.). Fluoxastrobin. Retrieved from [Link]

-

Waters. (n.d.). An HPLC Column for Multiresidue Determination of Fungicides in Environmental Samples. Retrieved from [Link]

- Le, T. D., Nguyen, T. H., & Tran, T. T. (2023). Laboratory validation of an LC-MS/MS method for simultaneous determination of carbamate residues in vegetables. Acta Scientiarum Polonorum, Technologia Alimentaria, 22(4), 385-394.

- Abd El-Aty, A. M., Rahman, M. M., Kim, S. W., & Shim, J. H. (2016). Validation of a multiresidue method for the determination of 340 pesticide residues in fresh pepper using LC-MS/MS.

-

SCIEX. (n.d.). Pesticide LC/MS/MS Library Version 1.0 for Cliquid - Software. Retrieved from [Link]

-

European Union Reference Laboratory for Pesticide Residues in Fruit & Vegetables. (n.d.). Validation of MRM extraction methods for high protein content pulses. Retrieved from [Link]

-

ResearchGate. (n.d.). LC-MS/MS retention times and multi reaction monitoring MRM transitions.... Retrieved from [Link]

-

Science.gov. (n.d.). c18 hplc column: Topics. Retrieved from [Link]

-

University of Hertfordshire. (n.d.). Fluoxastrobin (Ref: HEC 5725). Retrieved from [Link]

-

MDPI. (2021). Efficacy of Different C18 HPLC Analytical Columns in the Analysis of Fumonisins B1 and B2 in Different Matrices. Retrieved from [Link]

-

Taylor & Francis Online. (2018). Profiling Plant Metabolites. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Independent Laboratory Validation for Fluoxastrobin & Degradates in Water. Retrieved from [Link]

Sources

- 1. lcms.cz [lcms.cz]

- 2. Chemometric-assisted QuEChERS extraction method for post-harvest pesticide determination in fruits and vegetables - PMC [pmc.ncbi.nlm.nih.gov]

- 3. gcms.cz [gcms.cz]

- 4. Fluoxastrobin | C21H16ClFN4O5 | CID 11048796 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Optimization of a Multiresidue Analysis of 65 Pesticides in Surface Water Using Solid-Phase Extraction by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. (E)-Deschlorophenyl fluoxastrobin | CAS 852429-78-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

- 8. Development and validation of LC-MS/MS method for determining multi-residue pesticides in vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Sensitivity Detection of HEC 5725-deschlorophenyl using Multiple Reaction Monitoring (MRM)

Abstract: This document provides a comprehensive guide for the quantitative analysis of HEC 5725-deschlorophenyl, a key metabolite of the fungicide Fluoxastrobin, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We present a validated Multiple Reaction Monitoring (MRM) method, offering exceptional sensitivity and selectivity. Furthermore, this note elucidates the foundational principles of MRM method development, empowering researchers to optimize existing protocols or develop novel methods for other small molecules.

Introduction: The Rationale for MRM in HEC 5725-deschlorophenyl Analysis

HEC 5725-deschlorophenyl is a primary metabolite of Fluoxastrobin (HEC-5725), a widely used strobilurin fungicide.[1] Monitoring its presence in environmental and biological matrices is crucial for regulatory compliance and toxicological risk assessment. LC-MS/MS, particularly in the Multiple Reaction Monitoring (MRM) mode, has become the gold standard for such analyses due to its unparalleled sensitivity, specificity, and wide dynamic range.[2][3]

MRM offers a significant advantage by isolating a specific precursor ion and then detecting only a few characteristic product ions generated through collision-induced dissociation (CID).[4] This two-stage mass filtering dramatically reduces background noise and chemical interference, enabling the accurate quantification of analytes at very low concentrations.[4] This application note provides a ready-to-implement LC-MS/MS protocol for HEC 5725-deschlorophenyl and delves into the scientific principles underpinning the method's development.

Understanding the MRM Workflow

The MRM process is a sequential, three-step process executed in a triple quadrupole mass spectrometer. This targeted approach ensures that only the analyte of interest is detected and quantified.

Caption: The MRM workflow, from precursor selection to detection.

Validated Protocol for HEC 5725-deschlorophenyl Detection

This protocol is based on a validated method for the analysis of Fluoxastrobin and its metabolites in water.[5][6]

Materials and Reagents

-

HEC 5725-deschlorophenyl analytical standard

-

HEC 5725-deschlorophenyl-d4 (internal standard)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (≥98%)

-

Ultrapure water

Sample Preparation (Aqueous Matrix)

For aqueous samples such as environmental water, a straightforward "dilute and shoot" approach is often sufficient. For more complex matrices, protein precipitation or solid-phase extraction (SPE) may be necessary.[7][8]

-

To a 1 mL aliquot of the aqueous sample, add the internal standard (HEC 5725-deschlorophenyl-d4) to a final concentration of 10 ng/mL.

-

Vortex the sample for 30 seconds.

-

Transfer the sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Parameters

Liquid Chromatography:

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Methanol |

| Gradient | Initial: 5% B, hold for 0.1 minLinear ramp to 95% B over 5.9 minHold at 95% B for 1 minReturn to 5% B in 0.1 minRe-equilibrate for 2 min |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 10 µL |

Mass Spectrometry:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | See Table 1 |

| Dwell Time | 50 ms |

Table 1: Validated MRM Transitions for HEC 5725-deschlorophenyl [9][10]

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |

| HEC 5725-deschlorophenyl | 349.2 | 102.1 | 317.1 |

| HEC 5725-deschlorophenyl-d4 | 353.2 | 102.1 | 321.1 |

De Novo MRM Method Development: A Scientist's Guide

For novel compounds or when a validated method is unavailable, a systematic approach to MRM method development is essential.

Step 1: Precursor Ion Selection

The first step is to determine the optimal precursor ion, which is typically the protonated molecule [M+H]+ in positive ionization mode.

-

Prepare a standard solution of HEC 5725-deschlorophenyl (e.g., 1 µg/mL) in an appropriate solvent (e.g., 50:50 methanol:water).

-

Infuse the solution directly into the mass spectrometer or perform a full scan LC-MS analysis.

-

In positive ESI mode, identify the most abundant ion corresponding to the protonated molecule. For HEC 5725-deschlorophenyl (Molecular Weight: 348.29 g/mol ), the expected [M+H]+ is approximately 349.3 m/z.[9]

Step 2: Product Ion Selection and Fragmentation Pathway

Next, identify stable and intense product ions by fragmenting the precursor ion.

-

Perform a product ion scan (or MS/MS scan) by selecting the precursor ion (349.2 m/z) in Q1 and scanning a range of masses in Q3.

-

Collision energy is applied in the collision cell (q2) to induce fragmentation. A ramp of collision energies (e.g., 10-40 eV) is recommended to observe a comprehensive fragmentation pattern.

-

Select at least two of the most intense and specific product ions. The most intense is typically used for quantification (quantifier), and the second most intense serves as a qualifier to confirm the analyte's identity.[11]

Caption: Predicted fragmentation of HEC 5725-deschlorophenyl.

Step 3: Optimization of Collision Energy and Cone Voltage

To maximize sensitivity, the collision energy (CE) and cone voltage (or declustering potential) must be optimized for each MRM transition.

-

Collision Energy (CE): This parameter dictates the energy transferred to the precursor ion in the collision cell, influencing the fragmentation efficiency.

-

Set up an experiment to monitor the chosen MRM transitions while varying the CE in small increments (e.g., 2 eV steps) across a relevant range (e.g., 5-50 eV).

-

Plot the signal intensity for each product ion against the collision energy.

-

The optimal CE is the value that yields the highest signal intensity for that specific transition.

-

-

Cone Voltage: This voltage influences the initial ionization and declustering of ions as they enter the mass spectrometer.

-

Similar to CE optimization, vary the cone voltage (e.g., in 5 V steps from 10-60 V) while monitoring the MRM signal.

-

The optimal cone voltage will be the setting that produces the maximum precursor ion intensity without causing excessive in-source fragmentation.[12]

-

Data Analysis and Quality Control

For accurate quantification, a calibration curve should be constructed using a series of standards of known concentrations. The use of a stable isotope-labeled internal standard, such as HEC 5725-deschlorophenyl-d4, is highly recommended to correct for matrix effects and variations in instrument response.[9] The ratio of the analyte peak area to the internal standard peak area is plotted against the analyte concentration. A linear regression with a correlation coefficient (r²) of >0.99 is desirable.

Conclusion

This application note provides a robust and sensitive method for the detection and quantification of HEC 5725-deschlorophenyl by LC-MS/MS. The detailed protocol, along with the principles of MRM method development, offers a valuable resource for researchers in environmental monitoring, food safety, and drug metabolism studies. By understanding the causality behind the experimental parameters, scientists can confidently apply and adapt this method to their specific analytical challenges.

References

-

U.S. Environmental Protection Agency. (2017). An Analytical Method for the Determination of Residues of Fluoxastrobin (HEC-5725) and its Metabolites HEC 5725-deschlorophenyl and HEC 5725-oxazepine in Water Using LC/MS/MS. [Link]

-

U.S. Environmental Protection Agency. (2017). Environmental Chemistry Method for Fluoxastrobin & Degradates in Water. [Link]

-

U.S. Environmental Protection Agency. (2017). Independent Laboratory Validation for Fluoxastrobin & Degradates in Water. [Link]

-

U.S. Environmental Protection Agency. (2017). Fluoxastrobin (HEC-5725) (PC 028869) MRID 50428701. [Link]

-

Krenyacz, J., Drahos, L., & Vékey, K. (2009). Letter: Collision energy and cone voltage optimisation for glycopeptide analysis. European Journal of Mass Spectrometry, 15(2), 361–365. [Link]

-

Mohimani, H., Gurevich, A., Shlemov, A., Mikheenko, A., Korobeynikov, A., Cao, L., ... & Pevzner, P. A. (2020). MolDiscovery: Learning Mass Spectrometry Fragmentation of Small Molecules. bioRxiv. [Link]

-

Procter, P., & MacPherson, S. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe, 30(6), 16-21. [Link]

-

MacLachlan, J. (n.d.). Understanding MS/MS fragmentation pathways of small molecular weight molecules. University of Huddersfield. [Link]

-

Sherwood, C. A., Eastham, A., Lee, L. W., Risler, J. K., Vitek, O., & Martin, D. B. (2011). Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets. Journal of proteome research, 10(3), 1355–1364. [Link]

-

EPFL. (n.d.). Web-based application for in silico fragmentation - MS tools. [Link]

-

U.S. Environmental Protection Agency. (2017). Fluoxastrobin (HEC-5725) (PC 028869) MRID 50428701 - EPA. [Link]

-

Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link]

-

Mohimani, H., Gurevich, A., Shlemov, A., Mikheenko, A., Korobeynikov, A., Cao, L., ... & Pevzner, P. A. (2021). MolDiscovery: learning mass spectrometry fragmentation of small molecules. Nature communications, 12(1), 3718. [Link]

-

Organomation. (n.d.). Preparing Samples for LC-MS/MS Analysis. [Link]

-

Opentrons. (n.d.). LC-MS Sample Preparation: Techniques & Challenges. [Link]

-

LCGC. (2020). The LCGC Blog: 10 Great Tips for Electrospray Ionization LC–MS. [Link]

-

AERU. (n.d.). Fluoxastrobin (Ref: HEC 5725). University of Hertfordshire. [Link]

-

ResearchGate. (n.d.). Optimization of two key ion source parameters (capillary voltage and cone voltage) of the Vion IM-QTOF hybrid high-resolution mass spectrometer using ten representative compounds. [Link]

-

Chem Help ASAP. (2023). predicting likely fragments in a mass spectrum. YouTube. [Link]

-

American Laboratory. (n.d.). The Importance of Multiple-Charge Ion Precursors in Peptide MS/MS Sequencing. [Link]

-

Biocompare. (2019). Prepping Small Molecules for Mass Spec. [Link]

-

U.S. Environmental Protection Agency. (n.d.). Environmental Chemistry Method for Fluoxastrobin & Degradates in Water 5042870. [Link]

-

Skyline. (n.d.). Skyline Collision Energy Optimization. [Link]

-

Waters. (2025). Automated Multiple Reaction Monitoring (MRM) Method Development for Peptide Drugs Using waters_connect for Quantitation Software. [Link]

-

ResearchGate. (2020). What is meant by 'Precursor' and 'Product' in MRM mode using GC-MS/MS?. [Link]

-

UWPR. (n.d.). MRM/SRM page. [Link]

-

Bioanalysis Zone. (2025). Small Molecule Method Development Strategies with Chad Christianson. [Link]

-

University of Washington. (n.d.). Development of an MRM method. [Link]

-

Agilent. (2017). Triggered MRM LC/MS/MS Method Development – Practical Considerations for MRM Optimization Using Agilent MassHunter Optimizer Software. [Link]

-

American Pharmaceutical Review. (2015). Mass Spectrometry in Small Molecule Drug Development. [Link]

-

PubChem. (n.d.). Fluoxastrobin. National Institutes of Health. [Link]

-

Current Research Web. (2024). Middle East Journal of Applied Sciences. [Link]

-

EURL-Pesticides. (n.d.). Validation Report 23 B. [Link]

-

AZoM. (2021). LC/MS/MS Method for Multi-Residue Pesticides Analysis in Rice. [Link]

-

LCGC International. (2023). Novel Liquid Chromatography–Tandem Mass Spectrometry Method for Analysis of 102 Pesticides and 5 Mycotoxins Regulated by the State of Colorado in Dried Hemp. [Link]

-

MDPI. (2021). Optimization of a Multiresidue Analysis of 65 Pesticides in Surface Water Using Solid-Phase Extraction by LC-MS/MS. [Link]

Sources

- 1. Fluoxastrobin (Ref: HEC 5725) [sitem.herts.ac.uk]

- 2. MolDiscovery: learning mass spectrometry fragmentation of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 4. SRM/MRM: Principles, Applications & Instrumentation - Creative Proteomics [creative-proteomics.com]

- 5. Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. epa.gov [epa.gov]

- 7. spectroscopyeurope.com [spectroscopyeurope.com]

- 8. opentrons.com [opentrons.com]

- 9. epa.gov [epa.gov]

- 10. epa.gov [epa.gov]

- 11. agilent.com [agilent.com]

- 12. chromatographyonline.com [chromatographyonline.com]

Application Note: A Validated RP-HPLC Method for the Separation and Quantification of Fluoxastrobin and its Deschlorophenyl Impurity

Abstract

This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the simultaneous separation and quantification of the fungicide fluoxastrobin and its process-related impurity, deschlorophenyl fluoxastrobin. The method is designed for accuracy, precision, and specificity, making it suitable for quality control and stability testing in agrochemical and drug development environments. The protocol adheres to the principles outlined in the ICH Q2(R1) guideline for the validation of analytical procedures.[1][2][3]

Introduction